molecular formula C15H22S B14290160 2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- CAS No. 122284-29-1

2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-

Cat. No.: B14290160
CAS No.: 122284-29-1
M. Wt: 234.4 g/mol
InChI Key: AUYQNTACFZFTKM-UHFFFAOYSA-N
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Description

2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- is an organosulfur compound with the molecular formula C18H26S This compound is a derivative of naphthalene, characterized by the presence of a thiol group (-SH) and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- can be synthesized from 2-naphthol through the Newman–Kwart rearrangement starting from a thiocarbamate . The reaction involves the conversion of 2-naphthol to its thiocarbamate derivative, followed by thermal rearrangement to yield the desired thiol compound. The reaction conditions typically involve heating the thiocarbamate derivative at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding sulfides.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to potential biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenethiol: Another mono thiol derivative of naphthalene with similar chemical properties.

    2-Naphthalenol, 5,6,7,8-tetrahydro-: A hydroxyl derivative of naphthalene with different functional groups.

    6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A related compound with an acetyl group and multiple methyl groups.

Uniqueness

2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- is unique due to its specific combination of a thiol group and multiple methyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

122284-29-1

Molecular Formula

C15H22S

Molecular Weight

234.4 g/mol

IUPAC Name

3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-thiol

InChI

InChI=1S/C15H22S/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9,16H,6-7H2,1-5H3

InChI Key

AUYQNTACFZFTKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S)C(CCC2(C)C)(C)C

Origin of Product

United States

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